molecular formula C12H16N4O4 B14480087 Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate CAS No. 71856-79-6

Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate

Katalognummer: B14480087
CAS-Nummer: 71856-79-6
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: SXQNDQQIQNCVDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that features a piperidine ring fused to a triazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and triazine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with piperidine and a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds or coordinate with metal ions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate: Similar structure but with a morpholine ring instead of piperidine.

    Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate: Contains a pyrrolidine ring instead of piperidine.

    Dimethyl 5-(piperazin-1-yl)-1,2,4-triazine-3,6-dicarboxylate: Features a piperazine ring in place of piperidine.

Uniqueness

Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to the specific combination of piperidine and triazine rings, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

71856-79-6

Molekularformel

C12H16N4O4

Molekulargewicht

280.28 g/mol

IUPAC-Name

dimethyl 5-piperidin-1-yl-1,2,4-triazine-3,6-dicarboxylate

InChI

InChI=1S/C12H16N4O4/c1-19-11(17)8-10(16-6-4-3-5-7-16)13-9(15-14-8)12(18)20-2/h3-7H2,1-2H3

InChI-Schlüssel

SXQNDQQIQNCVDS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N=C(N=N1)C(=O)OC)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.